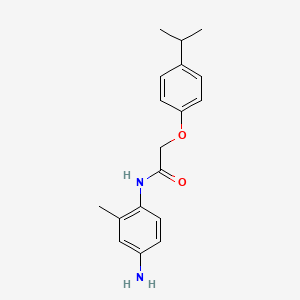

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVTSVJAMPHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-isopropylphenol.

Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

Coupling Reaction: The intermediate is then reacted with 4-isopropylphenol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Structural Analogs and Their Activities

The following table summarizes key structural analogs, their substituents, and documented biological activities:

Key Observations

Anti-Cancer Activity: Compounds with electron-withdrawing groups (e.g., sulfonyl quinazoline in Compound 38) exhibit enhanced anti-cancer potency, likely due to improved target binding (e.g., kinase inhibition) .

Antimicrobial Activity: Piperazinyl and benzothiazole-sulfonyl groups (e.g., Compound 47) improve activity against gram-positive bacteria by disrupting cell wall synthesis . The target compound’s 4-isopropylphenoxy group may reduce water solubility, which could limit its antimicrobial efficacy compared to more polar derivatives.

Neuroactive Potential: Pyridazinone-based acetamides (e.g., FPR2 agonists) demonstrate immunomodulatory effects via neutrophil activation . The target compound’s phenoxy group may offer similar scaffold flexibility for neurotarget exploration.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide is a synthetic organic compound that belongs to the acetamide class. Its structure features an amino group, a methyl-substituted phenyl group, and a phenoxy moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C18H22N2O2

- Molar Mass : Approximately 298.38 g/mol

- Functional Groups :

- Amino group (-NH2)

- Methyl group (-CH3)

- Isopropylphenoxy group

The unique combination of these functional groups may influence the compound's interactions with biological targets, potentially leading to novel therapeutic applications.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition could lead to anti-inflammatory and analgesic effects, making it a candidate for treating conditions involving pain and inflammation.

- Cytotoxicity : Similar compounds have shown cytotoxic activity against various cancer cell lines. The potential for inducing apoptosis (programmed cell death) has been noted, which is a critical mechanism in the efficacy of anticancer agents. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation .

- Antimicrobial Properties : There is ongoing research into the antimicrobial properties of this compound, which could open avenues for its use in treating infections.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors within biological systems. The amino and phenoxy groups can form hydrogen bonds and other interactions with macromolecules, influencing their function and activity.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide | C18H22ClN2O2 | Contains a chlorophenyl group, which may alter biological activity |

| N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide | C18H22N2O2 | Features a different phenoxy substituent, affecting reactivity |

| N-(4-Aminophenyl)-2-(4-isopropylphenoxy)-acetamide | C18H22N2O2 | Lacks the methyl substitution on the amino phenyl group; potential differences in activity |

This table illustrates how variations in substituents can influence the biological activity of related compounds.

In Vitro Studies

Recent studies have focused on assessing the cytotoxic effects of similar compounds against various cancer cell lines using assays such as MTT assays. For example, compounds structurally related to this compound demonstrated varying degrees of potency against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. These findings suggest that modifications in structure can significantly impact their anticancer efficacy .

Ongoing Research Directions

Research is currently underway to explore:

- The detailed mechanisms of action for this compound.

- Its efficacy in animal models for inflammatory diseases.

- The potential for developing derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions between substituted phenylamines and phenoxyacetic acid derivatives. For example:

Step 1 : Prepare 4-isopropylphenoxyacetic acid via nucleophilic substitution of 4-isopropylphenol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol, reflux for 6–8 hours) .

Step 2 : React the acid with 4-amino-2-methylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature to improve yields (typically 60–75%) .

Q. How can the structural integrity of this compound be confirmed?

- Analytical Techniques :

- NMR : H NMR (DMSO-d6) should show characteristic signals: δ 2.1–2.3 ppm (isopropyl CH3), δ 6.7–7.3 ppm (aromatic protons), and δ 9.8 ppm (amide NH) .

- MS : ESI-MS should confirm the molecular ion peak at m/z = 312.4 [M+H]+ .

- XRD : Single-crystal X-ray diffraction can resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly in inflammation or cancer pathways?

- Hypothesis-Driven Approach :

Target Identification : Perform molecular docking studies against COX-2 or NF-κB proteins; the isopropylphenoxy group may enhance lipophilicity and binding to hydrophobic pockets .

In Vitro Assays : Test inhibition of TNF-α production in LPS-stimulated macrophages (IC50 determination) .

Pathway Analysis : Use Western blotting to assess downstream markers (e.g., p38 MAPK phosphorylation) .

- Data Interpretation : Compare activity with structural analogs (e.g., chloro- or nitro-substituted derivatives) to identify SAR trends .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Case Study :

- Contradiction : Some studies report anti-inflammatory activity (IC50 = 0.94 µM), while others show negligible effects in similar assays .

- Resolution Strategies :

Standardize Assays : Control variables like cell line (e.g., RAW264.7 vs. THP-1), LPS concentration, and solvent (DMSO ≤0.1%) .

Validate Purity : Re-test compounds using HPLC (purity ≥95%) to exclude batch-specific impurities .

Meta-Analysis : Compare data across analogs (e.g., bromo vs. methoxy substitutions) to identify confounding structural factors .

Q. What computational methods are effective for predicting the physicochemical properties and ADMET profile of this compound?

- Tools and Workflows :

LogP Calculation : Use MarvinSketch or Molinspiration to estimate logP (~3.2), indicating moderate lipophilicity .

ADMET Prediction : SwissADME or ADMETLab 2.0 to assess bioavailability (High GI absorption, BBB penetration unlikely) .

MD Simulations : GROMACS for stability analysis in aqueous vs. lipid bilayer environments .

- Validation : Cross-check predictions with experimental solubility (e.g., shake-flask method in PBS) and metabolic stability (microsomal assays) .

Comparative Analysis of Structural Analogs

Q. How do substitutions on the aromatic rings (e.g., bromo, methoxy, amino) influence bioactivity?

- Key Findings :

| Substituent | Position | Bioactivity Trend | Source |

|---|---|---|---|

| Bromo | Para | Enhanced anti-cancer (IC50 = 0.94 µM) | |

| Methoxy | Meta | Reduced cytotoxicity (IC50 = 6.55 µM) | |

| Amino | Para | Improved solubility (LogS = -3.1) |

- Design Implications : Para-substituted electron-withdrawing groups (e.g., Br) enhance target affinity, while hydrophilic groups (e.g., NH2) improve pharmacokinetics .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Issues : Low yields in carbodiimide-mediated couplings due to steric hindrance from the isopropyl group .

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.